molecular formula C28H18N2NiO2 B13737406 Nickel, [[1,1'-[1,2-phenylenebis[(nitrilo-kappaN)methylidyne]]bis[2-naphthalenolato-kappaO]](2-)]-, (SP-4-2)- CAS No. 20437-10-9

Nickel, [[1,1'-[1,2-phenylenebis[(nitrilo-kappaN)methylidyne]]bis[2-naphthalenolato-kappaO]](2-)]-, (SP-4-2)-

Cat. No.: B13737406
CAS No.: 20437-10-9
M. Wt: 473.1 g/mol
InChI Key: SQYSKCSEVOCXOD-UHFFFAOYSA-L
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Description

The nickel(II) complex "Nickel, [1,1'-[1,2-phenylenebis[(nitrilo-κN)methylidyne]]bis[2-naphthalenolato-κO]]-, (SP-4-2)-" is a tetradentate Schiff base complex with a square planar geometry (SP-4-2) . Its structure features a 1,2-phenylenediimine bridge coordinating via two imine nitrogen atoms (κN) and two naphthalenolato oxygen atoms (κO). The ligand framework arises from the condensation of 1,2-phenylenediamine with 2-hydroxy-1-naphthaldehyde, forming a rigid, conjugated system.

Properties

CAS No.

20437-10-9

Molecular Formula

C28H18N2NiO2

Molecular Weight

473.1 g/mol

IUPAC Name

nickel(2+);1-[[2-[(2-oxidonaphthalen-1-yl)methylideneamino]phenyl]iminomethyl]naphthalen-2-olate

InChI

InChI=1S/C28H20N2O2.Ni/c31-27-15-13-19-7-1-3-9-21(19)23(27)17-29-25-11-5-6-12-26(25)30-18-24-22-10-4-2-8-20(22)14-16-28(24)32;/h1-18,31-32H;/q;+2/p-2

InChI Key

SQYSKCSEVOCXOD-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=CC=C3N=CC4=C(C=CC5=CC=CC=C54)[O-])[O-].[Ni+2]

Origin of Product

United States

Preparation Methods

The synthesis of Nickel, [1,1’-[1,2-phenylenebis[(nitrilo-kappaN)methylidyne]]bis[2-naphthalenolato-kappaO]]-, (SP-4-2)- typically involves the reaction of nickel salts with ligands such as 1,2-phenylenebis(nitrilo-kappaN)methylidyne and 2-naphthalenolato-kappaO. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the formation of the complex . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Nickel, [1,1’-[1,2-phenylenebis[(nitrilo-kappaN)methylidyne]]bis[2-naphthalenolato-kappaO]]-, (SP-4-2)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Nickel, [1,1’-[1,2-phenylenebis[(nitrilo-kappaN)methylidyne]]bis[2-naphthalenolato-kappaO]]-, (SP-4-2)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Nickel, [1,1’-[1,2-phenylenebis[(nitrilo-kappaN)methylidyne]]bis[2-naphthalenolato-kappaO]]-, (SP-4-2)- involves its ability to coordinate with various substrates and facilitate chemical transformations. The nickel center acts as a catalytic site, where substrates bind and undergo reactions. The specific molecular targets and pathways depend on the nature of the substrates and the reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Nickel Schiff Base Complexes

Structural and Ligand Modifications

Table 1: Structural Comparison of Nickel Complexes
Compound Name / ID Ligand Type Substituents Coordination Geometry Key Structural Features
Target Complex Naphthalenolato-Schiff base None SP-4-2 (square planar) 1,2-Phenylenediimine bridge; naphthalenolato donors
[Ni(Salphen(CH3O)2)] Salicylideneiminato-Schiff base 4,5-Dimethoxy on phenylene SP-4-2 Electron-donating methoxy groups enhance ligand rigidity
[NiL]·(H2O) (Earthline J. Chem. Sci.) Methoxy-substituted Schiff base 6,6'-Dimethoxy SP-4-2 Water co-crystallization; Na+ coordination in derivatives
Nickel benzimidazolone-naphthalenolato complex (CAS 42844-93-9) Benzimidazolone-Schiff base Benzimidazolone ring SP-4-2 Hybrid donor system; increased π-conjugation

Key Observations :

  • Methoxy substituents (e.g., in [Ni(Salphen(CH3O)2)]) increase electron density at the metal center, while benzimidazolone ligands introduce steric and electronic heterogeneity .

Spectroscopic Properties

Table 2: IR and NMR Data Comparison
Compound IR ν(C=N) (cm⁻¹) IR ν(C-O) (cm⁻¹) NMR Shifts (δ, ppm) Magnetic Moment (μeff, μB)
Target Complex ~1615 (expected) ~1248–1201 Not reported 0 (diamagnetic, SP-4-2)
[Ni(Salphen(CH3O)2)] 1615 1248 (C-OPh) 1H NMR: 8.2–6.5 (aromatic) 0
[NiL]·(H2O) 1615 1248 Not reported 0
Ni/Na Complex 1606 1242 Not reported 0

Key Observations :

  • The C=N stretching frequencies (~1615 cm⁻¹) are consistent across analogues, confirming Schiff base formation .
  • C-O stretches in the target complex (naphthalenolato) are comparable to methoxy-substituted Salphen derivatives (~1248 cm⁻¹), though electronic effects may shift these marginally .

Electrochemical and Physical Properties

Table 3: Electrochemical and Conductance Data
Compound Redox Potential (V vs. SCE) Conductance (Λ, S·cm²·mol⁻¹) Application Notes
Target Complex Not reported ~3 (expected, neutral) Metallopolymer precursors
[Ni(Salphen(CH3O)2)] Not reported 3 Electrochemically active films
Ni/Na Complex Not reported 62 (ionic nature) Heterometallic coordination

Key Observations :

  • Neutral complexes (e.g., target compound, [Ni(Salphen(CH3O)2)]) exhibit low conductance (~3 S·cm²·mol⁻¹), typical of non-electrolytes .
  • Ionic derivatives (e.g., Ni/Na complex) show higher conductance due to charge mobility .

Biological Activity

Nickel, specifically the compound Nickel, [1,1'-[1,2-phenylenebis[(nitrilo-kappaN)methylidyne]]bis[2-naphthalenolato-kappaO]]-, (SP-4-2)- , is a complex coordination compound that exhibits significant biological activity. This compound is characterized by its intricate structure and unique oxidation state of nickel, typically in the +2 oxidation state. The biological implications of this compound are diverse, ranging from its catalytic properties to its potential interactions with biological macromolecules.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

Ni[C12H8N2O2](SP42)\text{Ni}[\text{C}_{12}\text{H}_{8}\text{N}_2\text{O}_2]\quad (SP-4-2)

Structural Features

  • Ligands : The compound features ligands such as phenylene and naphthalenolato groups, which enhance its stability and reactivity.
  • Coordination Environment : The geometry around the nickel ion is typically octahedral due to the coordination with multiple donor atoms from the ligands.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Properties
Nickel(II) NitrateSimple nitrate coordinationCommonly used as a precursor but lacks complex ligand interactions
Cobalt(II) ComplexesSimilar ligand types but different metal centerCobalt exhibits different catalytic properties compared to nickel
Copper(II) ComplexesOften involves similar bidentate ligandsCopper complexes are generally more reactive towards oxidation than nickel

Nickel's ability to stabilize multiple oxidation states while engaging in diverse ligand interactions sets it apart from these similar compounds.

Research indicates that Nickel complexes can interact with various biological molecules, including proteins and nucleic acids. The mechanisms of action include:

  • Enzyme Mimicry : Nickel can mimic certain enzymes, facilitating biochemical reactions.
  • Reactive Oxygen Species (ROS) Generation : Nickel complexes may generate ROS, leading to oxidative stress in cells.
  • DNA Binding : Some studies suggest that nickel complexes can bind to DNA, potentially affecting gene expression and cellular functions.

Case Studies

  • Anticancer Activity : A study demonstrated that Nickel complexes exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy. The mechanism was attributed to the induction of apoptosis through ROS generation .
  • Antimicrobial Properties : Nickel complexes have shown antimicrobial activity against various pathogens. Research indicated that these complexes disrupt bacterial cell membranes and inhibit vital metabolic processes .
  • Neurotoxicity Studies : Investigations into the neurotoxic effects of nickel compounds have revealed that prolonged exposure can lead to neuronal damage and cognitive deficits in animal models. This highlights the need for careful handling and assessment of nickel-containing compounds .

Synthesis Methods

The synthesis of Nickel, [1,1'-[1,2-phenylenebis[(nitrilo-kappaN)methylidyne]]bis[2-naphthalenolato-kappaO]]-, (SP-4-2)- typically involves several steps:

  • Preparation of Ligands : Synthesize the required ligands through organic synthesis methods.
  • Complex Formation : Mix nickel salts with the ligands under controlled conditions (temperature, pH) to facilitate complex formation.
  • Purification : Employ techniques such as recrystallization or chromatography to obtain pure complexes.

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